molecular formula C46H50ClN2NaO6S2 B7884507 Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Cat. No.: B7884507
M. Wt: 849.5 g/mol
InChI Key: RANIQVAJHXBIAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a useful research compound. Its molecular formula is C46H50ClN2NaO6S2 and its molecular weight is 849.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of New Indocyanine Green are hepatic parenchymal cells . These cells play a crucial role in the liver’s function, including the secretion of bile, which is essential for digestion and the elimination of waste products from the body .

Mode of Action

New Indocyanine Green interacts with its targets primarily through absorption . The compound is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . In addition, it has been found that the primary mechanism of Indocyanine Green uptake in sarcoma cells is via clathrin-mediated endocytosis .

Biochemical Pathways

The biochemical pathways affected by New Indocyanine Green primarily involve the hepatic function and liver blood flow . The compound’s interaction with hepatic parenchymal cells affects the secretion of bile, which can have downstream effects on digestion and the elimination of waste products .

Pharmacokinetics

The pharmacokinetics of New Indocyanine Green involve its absorption, distribution, metabolism, and excretion (ADME) . Studies have shown that liposomal Indocyanine Green (Lipo-ICG) prolongs the retention time of Indocyanine Green in blood, resulting in enhanced accumulation and retention in liver, spleen, and tumor . This suggests that the formulation of the compound can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of New Indocyanine Green’s action are primarily observed in its ability to produce reactive oxygen species (ROS) when exposed to near-infrared light . These ROS can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by Indocyanine Green molecules to eliminate cancer cells .

Action Environment

The action, efficacy, and stability of New Indocyanine Green can be influenced by various environmental factors. For instance, the compound tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors should be taken into consideration when using New Indocyanine Green in clinical applications.

Biochemical Analysis

Biochemical Properties

New Indocyanine Green plays a crucial role in biochemical reactions, particularly in the context of imaging and diagnostic applications. It interacts with various biomolecules, including proteins and enzymes, to facilitate its function as a contrast agent. For instance, New Indocyanine Green binds to plasma proteins, which enhances its stability and prolongs its circulation time in the bloodstream . This interaction is essential for its effectiveness in imaging applications, as it allows the dye to accumulate in target tissues, providing clear and precise imaging results.

Cellular Effects

New Indocyanine Green influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the function of endothelial cells, which are critical for vascular imaging . The dye’s ability to fluoresce under near-infrared light allows for the visualization of blood vessels and other structures within the body. Additionally, New Indocyanine Green can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of New Indocyanine Green involves its interaction with biomolecules at the molecular level. The dye binds to specific proteins and enzymes, which can lead to changes in their activity. For example, New Indocyanine Green has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage . Additionally, the dye can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of New Indocyanine Green can change over time due to factors such as stability and degradation. The dye is generally stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that New Indocyanine Green can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and enzyme activity. These effects are important to consider when using the dye in long-term experiments or clinical applications.

Dosage Effects in Animal Models

The effects of New Indocyanine Green vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver and kidney damage. These threshold effects are important to consider when determining the appropriate dosage for imaging and diagnostic applications. Additionally, the dye’s impact on metabolic pathways and enzyme activity can vary with dosage, further influencing its overall effectiveness and safety.

Metabolic Pathways

New Indocyanine Green is involved in various metabolic pathways, including those related to oxidative stress and cellular metabolism. The dye interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism and clearance from the body . Additionally, New Indocyanine Green can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways. These interactions are critical for understanding the dye’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of New Indocyanine Green within cells and tissues are mediated by various transporters and binding proteins. The dye is primarily transported in the bloodstream bound to plasma proteins, which facilitates its distribution to target tissues . Once in the target tissues, New Indocyanine Green can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. These transport and distribution mechanisms are essential for the dye’s effectiveness in imaging and diagnostic applications.

Subcellular Localization

New Indocyanine Green is localized to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the dye to these compartments . The subcellular localization of New Indocyanine Green is critical for its activity and function, as it allows the dye to interact with specific enzymes and proteins involved in cellular metabolism and stress responses. Understanding these localization mechanisms is important for optimizing the dye’s use in imaging and therapeutic applications.

Properties

IUPAC Name

sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H50ClN2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172616-80-7
Record name 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.